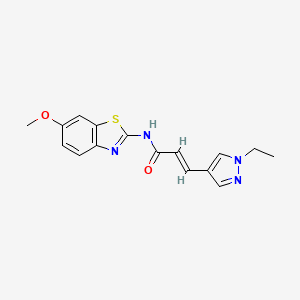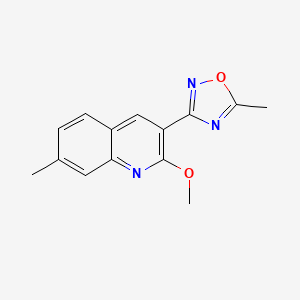![molecular formula C19H24N4O2 B4685610 2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)
2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Übersicht
Beschreibung
2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine involves its interaction with various cellular targets. This compound has been shown to bind to the DNA-binding domain of the tumor suppressor protein p53, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine in lab experiments is its specificity. This compound has been shown to have a high affinity for its cellular targets, which allows for precise manipulation of cellular pathways. Another advantage of using this compound is its low toxicity. This compound has been shown to have minimal side effects in animal models, which makes it a promising candidate for further development. One of the limitations of using this compound in lab experiments is its solubility. This compound has low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to determine the efficacy of this compound in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders. Finally, the development of this compound as a diagnostic tool for cancer detection is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential use in treating various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin, in treating cancer.
Eigenschaften
IUPAC Name |
2-methyl-2-(3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-6-4-7-16(14-15)25-19(2,3)17(24)22-10-12-23(13-11-22)18-20-8-5-9-21-18/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQTOYABFUJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-3-[2-(4-methylphenoxy)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4685527.png)
![3-(4-methylphenyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4685531.png)
![N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide](/img/structure/B4685552.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4685601.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![methyl 3-chloro-6-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4685603.png)

![2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4685626.png)